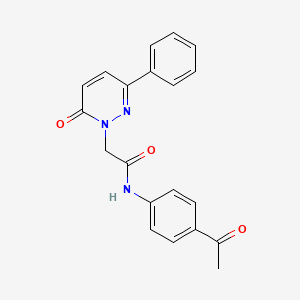

N-(4-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Description

N-(4-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a pyridazinone derivative characterized by a 3-phenyl substituent on the pyridazinone core and a 4-acetylphenyl group on the acetamide side chain. Pyridazinones are known for diverse pharmacological activities, including anti-inflammatory and kinase inhibition properties .

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3/c1-14(24)15-7-9-17(10-8-15)21-19(25)13-23-20(26)12-11-18(22-23)16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMIHSMUWLOPIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route could include:

Formation of the Pyridazinone Ring: Starting with a suitable precursor, such as a hydrazine derivative, the pyridazinone ring can be formed through cyclization reactions.

Coupling Reactions: The phenyl groups can be introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with pyridazinone structures exhibit antitumor properties. N-(4-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide has shown promise in inhibiting cancer cell proliferation. Studies have demonstrated that derivatives of pyridazinones can induce apoptosis in various cancer cell lines, suggesting potential as anticancer agents.

Anti-inflammatory Effects

Pyridazinones are also recognized for their anti-inflammatory effects. Preliminary studies on related compounds have shown that they can inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial activity. Research on similar derivatives has indicated effectiveness against a range of bacterial strains, highlighting the need for further exploration of this compound's efficacy in antimicrobial applications.

Case Study 1: Antitumor Efficacy

A study investigated the antitumor efficacy of derivatives based on the pyridazinone framework, including N-(4-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide. Results indicated significant inhibition of tumor growth in xenograft models, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Anti-inflammatory Mechanisms

In another study focusing on inflammation, researchers evaluated the compound's ability to modulate cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages. The results showed a marked reduction in TNF-alpha and IL-6 levels, supporting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structure can be compared to pyridazinone derivatives with modifications on the pyridazinone core (R1) and acetamide side chain (R2). Key analogs include:

Key Observations

Substituent Impact on Activity: Anti-inflammatory analogs (e.g., Compound 71) feature electron-donating groups (methoxybenzyl) on the pyridazinone core and halogenated aryl acetamide side chains (4-bromophenyl) . The target compound’s 3-phenyl and 4-acetylphenyl groups may balance hydrophobicity and polarity for improved binding or solubility. Enzyme inhibitors (e.g., PRMT5 inhibitor) incorporate dichloro-substituted pyridazinones and sulfonamide side chains, enhancing target specificity .

Synthetic Accessibility: Halogenated aryl groups (e.g., 4-bromophenyl in 8a) yield poorly (10%), while bulkier iodophenyl (8b) improves to 46%, suggesting steric/electronic effects influence reactivity . The PRMT5 inhibitor’s 79% yield highlights efficient coupling of dichloro-pyridazinones with sulfonamide anilines .

Dichloro substituents () may improve membrane permeability but raise toxicity concerns.

Structure-Activity Relationship (SAR) Analysis

- Pyridazinone Core: Aromatic substituents (phenyl, naphthyl in ) enhance planar interactions with hydrophobic enzyme pockets. Electron-withdrawing groups (e.g., dichloro in ) may stabilize π-π stacking or hydrogen bonding .

- Acetamide Side Chain :

Biological Activity

N-(4-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Molecular Formula

- C : 16

- H : 14

- N : 4

- O : 2

The biological activity of N-(4-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is primarily attributed to its interaction with specific biomolecular targets. The compound has been studied for its potential as an inhibitor of various enzymes and receptors involved in disease processes.

Key Mechanisms:

- Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes such as poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. Inhibition of PARP can lead to increased apoptosis in cancer cells, making it a potential candidate for cancer therapy .

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, thereby reducing oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders .

Biological Activity Assays

Several studies have evaluated the biological activity of N-(4-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide through various assays.

Table 1: Summary of Biological Assays

Case Studies

- Anticancer Efficacy : A study demonstrated that N-(4-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide significantly inhibited tumor growth in xenograft models. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, highlighting its potential as a therapeutic agent for cancer treatment .

- Neuroprotective Effects : Research has shown that this compound can protect neuronal cells from glutamate-induced toxicity, suggesting its potential application in treating neurodegenerative diseases such as Alzheimer's .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.